5-(1H-1,3-benzodiazol-2-yl)quinoline
Overview
Description
Synthesis Analysis
The synthesis of molecules similar to 5-(1H-1,3-benzodiazol-2-yl)quinoline has been reported in the literature. For instance, molecules were synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
The molecular structure of 5-(1H-1,3-benzodiazol-2-yl)quinoline consists of a quinoline ring fused with a benzodiazole ring. This structure is similar to that of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis of Novel Derivatives : Compounds synthesized by integrating 5-(1H-1,3-benzodiazol-2-yl)quinoline with various moieties have shown promise in different fields. For instance, derivatives integrated with benzofuran and pyrazole were synthesized and characterized, indicating the versatility of this compound in forming novel structures with potential applications in medicinal chemistry and materials science (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Biological Activities
- In Vitro Cytotoxic Properties : Some derivatives of 5-(1H-1,3-benzodiazol-2-yl)quinoline have been found to have in vitro cytotoxic properties against human tumor cell lines. This suggests potential applications in cancer research and treatment (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018).
Pharmacological Potential
- Antimicrobial Activity : The compound's derivatives have shown antimicrobial activity against pathogenic bacteria such as S. aureus and E. coli, indicating their potential in developing new antimicrobial agents (Mungra, Patel, & Patel, 2011).
Chemical Stability and Reactivity
- Chemical Stability and Reaction Studies : Studies involving 5-(1H-1,3-benzodiazol-2-yl)quinoline and its derivatives have contributed to understanding the stability and reactivity of these compounds under different conditions, which is crucial for their applications in chemical synthesis and drug design (Wang, Jin, Myers, Glover, & Novak, 2009).
Environmental and Sensor Applications
- Sensor Development : Quinoline derivatives, including those related to 5-(1H-1,3-benzodiazol-2-yl)quinoline, have been explored for use in sensors, particularly for detecting metal ions in environmental monitoring and live cell imaging (Subashini, Shankar, Arasakumar, & Mohan, 2017).
Future Directions
The future directions for 5-(1H-1,3-benzodiazol-2-yl)quinoline could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given its structural similarity to imidazole, which has a broad range of chemical and biological properties, there may be potential for 5-(1H-1,3-benzodiazol-2-yl)quinoline to be used in the development of new drugs .
Mechanism of Action
Quinolines
are a class of organic compounds with a benzene ring fused to a pyridine ring. They are known to have various biological activities and are used in the synthesis of a number of medicinal drugs .
Benzodiazoles
, on the other hand, are a class of heterocyclic aromatic organic compounds. This class encompasses a broad spectrum of microbicidal activity and includes several antiparasitic and anticancer agents .
properties
IUPAC Name |
5-(1H-benzimidazol-2-yl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c1-2-8-15-14(7-1)18-16(19-15)12-5-3-9-13-11(12)6-4-10-17-13/h1-10H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLKQSFLJVLFDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C4C=CC=NC4=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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